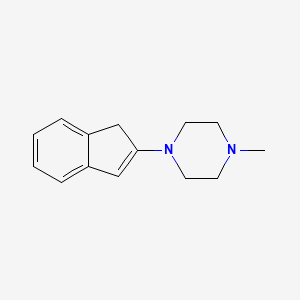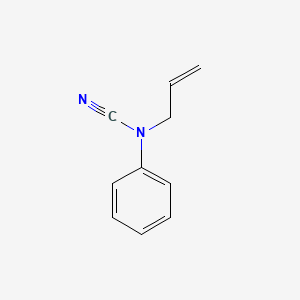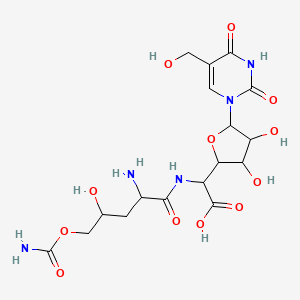
Docosanoic acid, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosanoic acid, butyl ester, also known as butyl behenate, is an ester derived from docosanoic acid and butanol. It is a long-chain fatty acid ester with the molecular formula C26H52O2. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its high melting point and hydrophobic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docosanoic acid, butyl ester can be synthesized through the esterification of docosanoic acid with butanol. The reaction typically involves heating the carboxylic acid (docosanoic acid) with the alcohol (butanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Docosanoic acid+ButanolAcid CatalystDocosanoic acid, butyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
Docosanoic acid, butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into docosanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Docosanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: Docosanol and butanol.
Aplicaciones Científicas De Investigación
Docosanoic acid, butyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and hydrophobic nature.
Mecanismo De Acción
The mechanism of action of docosanoic acid, butyl ester primarily involves its interaction with lipid membranes. As a long-chain fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in topical formulations where it enhances the skin’s barrier function and provides moisturizing effects.
Comparación Con Compuestos Similares
Similar Compounds
Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a butyl group.
Docosanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a butyl group.
Docosanoic acid, docosyl ester: An ester of docosanoic acid with docosanol.
Uniqueness
Docosanoic acid, butyl ester is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the butyl ester has a higher molecular weight and melting point, making it more suitable for applications requiring higher thermal stability.
Propiedades
Número CAS |
26718-96-7 |
|---|---|
Fórmula molecular |
C26H52O2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
butyl docosanoate |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h3-25H2,1-2H3 |
Clave InChI |
SLUTZBDOCDXRSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
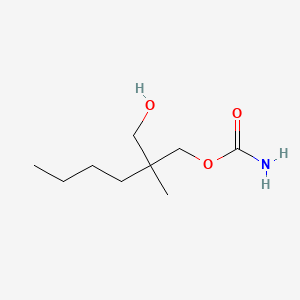

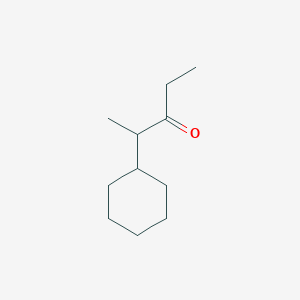
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

